2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzopyran core with multiple methoxy and phenylmethoxy substituents, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like bromine (Br₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3- and 4-positions.
3,4-Dimethoxyphenylethylamine: An aromatic ether derivative of 2-phenylethylamine with methoxy substituents.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one is unique due to its complex structure, which includes multiple methoxy and phenylmethoxy groups
Properties
Molecular Formula |
C31H26O7 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)chromen-4-one |
InChI |
InChI=1S/C31H26O7/c1-34-24-15-13-22(17-26(24)35-2)29-28(33)27(32)23-14-16-25(36-18-20-9-5-3-6-10-20)31(30(23)38-29)37-19-21-11-7-4-8-12-21/h3-17,33H,18-19H2,1-2H3 |
InChI Key |
ZSVCBRFLQMVOAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)OC |
Origin of Product |
United States |
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